molecular formula C17H16N2O B2484410 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881042-12-2

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2484410
CAS No.: 881042-12-2
M. Wt: 264.328
InChI Key: AAFNQOYDMBXGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.328. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Ligand Applications

A review of the chemistry and properties of related compounds, specifically 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights their various chemical forms and extensive applications in the field of coordination chemistry. The compounds exhibit a range of properties including spectroscopic attributes, structures, magnetic properties, and biological and electrochemical activities. These insights suggest potential areas of investigation for analogues like 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, especially in creating complex compounds and exploring their diverse properties (Boča, Jameson, & Linert, 2011).

Biological Interactions and Effects

The metabolic processing and carcinogenicity of heterocyclic amines, which are structurally related to this compound, have been studied extensively in nonhuman primates. Compounds such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have shown genotoxicity and carcinogenicity in various organs, including the liver, kidney, and heart, due to the formation of DNA adducts. These findings can provide a foundation for understanding the possible biological interactions of this compound in living organisms (Adamson et al., 1990).

Pharmaceutical and Therapeutic Potentials

The research on benzimidazole derivatives, including those with substituted pyrid-2-yl moieties, has indicated potential anti-inflammatory and anti-ulcerogenic properties. These compounds have been shown to be effective in reducing inflammation and providing protection against gastric mucosa damage, suggesting possible therapeutic applications. The structural similarity and functional groups of this compound might open pathways for its use in therapeutic settings, potentially offering dual anti-inflammatory and gastroprotective effects (El-Nezhawy et al., 2013).

Optoelectronic Applications

Quinazolines and pyrimidines, structurally similar to the compound of interest, have seen significant applications in the field of optoelectronics, including the development of luminescent materials, electronic devices, and sensors. The ability to incorporate such heterocyclic compounds into π-extended conjugated systems has proven valuable in fabricating materials for organic light-emitting diodes (OLEDs) and as potential structures for nonlinear optical materials. This suggests that this compound could potentially be utilized in the creation of novel optoelectronic materials due to its similar structural properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-11-6-7-14(9-13(11)3)16-15(10-20)19-8-4-5-12(2)17(19)18-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFNQOYDMBXGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.